2-Bromo-4-propoxynicotinonitrile
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Overview
Description
2-Bromo-4-propoxynicotinonitrile is a chemical compound characterized by the presence of a bromine atom, a propoxy group, and a nitrile group attached to a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-propoxynicotinonitrile typically involves the bromination of 4-propoxynicotinonitrile. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-propoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ester.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The propoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) and conditions such as alkaline medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and conditions such as anhydrous ether.
Substitution: Reagents like alkyl halides and conditions such as nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Bromate esters.
Reduction: Primary amines.
Substitution: Various alkylated derivatives.
Scientific Research Applications
2-Bromo-4-propoxynicotinonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Bromo-4-propoxynicotinonitrile exerts its effects involves its interaction with molecular targets and pathways. For example, in drug discovery, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-Chloro-4-propoxynicotinonitrile
2-Bromo-4-methoxynicotinonitrile
2-Iodo-4-propoxynicotinonitrile
Properties
Molecular Formula |
C9H9BrN2O |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
2-bromo-4-propoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9BrN2O/c1-2-5-13-8-3-4-12-9(10)7(8)6-11/h3-4H,2,5H2,1H3 |
InChI Key |
FBOFHNXYFIVODB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=NC=C1)Br)C#N |
Origin of Product |
United States |
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